molecular formula C21H21N3O6S B1225146 N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide

N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide

Cat. No. B1225146
M. Wt: 443.5 g/mol
InChI Key: OFWUEHBDMZMOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Scientific Research Applications

Environmental Impact and Removal Techniques

N-amine and carboxyl groups in sulfamethoxazole, a compound with structural similarities to N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide, have been identified as persistent organic pollutants from the pharmaceutical industry. Despite bans in many countries, the compound's presence is still detected in various environmental matrices. Techniques like adsorption, Fenton/photo-Fenton process, electrochemical oxidation, and photocatalytic degradation are utilized for its removal, focusing on sustainable development and economic industrialization (Prasannamedha & Kumar, 2020).

Pharmaceutical Applications and Drug Development

Sulfonamide compounds, including N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide, play a significant role in drug development. As a critical moiety in many clinically used drugs, it has been incorporated into treatments for bacterial infections and conditions like glaucoma, inflammation, and cancer. The ongoing development and patenting of sulfonamide compounds indicate their continuing importance in pharmaceuticals (Gulcin & Taslimi, 2018).

Contribution to Sustainable Technology

Compounds related to N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide are crucial in developing sustainable technology. For instance, 5-Hydroxymethylfurfural (HMF), derived from similar plant biomass compounds, is pivotal for producing monomers, polymers, fuels, and other materials, marking a significant stride towards replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Biodegradability

The environmental fate of polyfluoroalkyl chemicals, which are structurally related to N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide, has been a subject of extensive research. Understanding the biodegradability of these compounds is crucial for evaluating their environmental impact and for regulatory considerations. Studies focus on microbial degradation pathways, half-lives, and potential intermediates and products, contributing to a better understanding of their environmental behavior (Liu & Mejia Avendaño, 2013).

properties

Product Name

N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]furan-2-carboxamide

InChI

InChI=1S/C21H21N3O6S/c1-29-18-6-3-2-5-17(18)24-31(27,28)16-10-8-15(9-11-16)23-20(25)12-13-22-21(26)19-7-4-14-30-19/h2-11,14,24H,12-13H2,1H3,(H,22,26)(H,23,25)

InChI Key

OFWUEHBDMZMOCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCNC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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